Cas no 32858-41-6 (5,5-dimethylthiolan-3-one)

5,5-Dimethylthiolan-3-one is a sulfur-containing cyclic ketone characterized by its stable thiolane ring structure with two methyl substituents at the 5-position. This compound is notable for its utility as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiolanes. Its rigid molecular framework and sulfur functionality make it valuable for applications in pharmaceuticals, agrochemicals, and materials science. The presence of the carbonyl group allows for further derivatization, enabling the introduction of diverse functional groups. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic workflows.
5,5-dimethylthiolan-3-one structure
5,5-dimethylthiolan-3-one structure
Product Name:5,5-dimethylthiolan-3-one
CAS No:32858-41-6
MF:C6H10OS
MW:130.208000659943
MDL:MFCD13195297
CID:303648
PubChem ID:22982778
Update Time:2025-10-31

5,5-dimethylthiolan-3-one Chemical and Physical Properties

Names and Identifiers

    • 5,5-Dimethyldihydrothiophen-3(2H)-one
    • 3(2H)-Thiophenone,dihydro-5,5-dimethyl-
    • ACT04095
    • AK-88291
    • ANW-67382
    • CTK8C1859
    • DIHYDRO-5,5-DIMETHYLTHIOPHEN-3(2H)-ONE
    • KB-244083
    • QC-6030
    • 5,5-dimethylthiolan-3-one
    • 32858-41-6
    • DTXSID80629319
    • EN300-2969256
    • MDL: MFCD13195297
    • Inchi: 1S/C6H10OS/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3
    • InChI Key: GXWNDIVHXHDXLJ-UHFFFAOYSA-N
    • SMILES: S1CC(CC1(C)C)=O

Computed Properties

  • Exact Mass: 130.04523611g/mol
  • Monoisotopic Mass: 130.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.057
  • Boiling Point: 182 ºC
  • Flash Point: 67 ºC
  • PSA: 42.37000
  • LogP: 1.47100

5,5-dimethylthiolan-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169004309-1g
5,5-Dimethyldihydrothiophen-3(2H)-one
32858-41-6 97%
1g
$563.50 2023-09-02
Alichem
A169004309-5g
5,5-Dimethyldihydrothiophen-3(2H)-one
32858-41-6 97%
5g
$1811.25 2023-09-02
Chemenu
CM199868-5g
5,5-Dimethyldihydrothiophen-3(2H)-one
32858-41-6 97%
5g
$707 2021-08-05
Chemenu
CM199868-5g
5,5-Dimethyldihydrothiophen-3(2H)-one
32858-41-6 97%
5g
$*** 2023-05-30
Enamine
EN300-2969256-0.05g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
0.05g
$252.0 2025-03-19
Enamine
EN300-2969256-0.1g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
0.1g
$376.0 2025-03-19
Enamine
EN300-2969256-0.25g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
0.25g
$538.0 2025-03-19
Enamine
EN300-2969256-0.5g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
0.5g
$847.0 2025-03-19
Enamine
EN300-2969256-1.0g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-2969256-2.5g
5,5-dimethylthiolan-3-one
32858-41-6 95.0%
2.5g
$2127.0 2025-03-19

5,5-dimethylthiolan-3-one Related Literature

Additional information on 5,5-dimethylthiolan-3-one

Research Brief on 5,5-dimethylthiolan-3-one (CAS: 32858-41-6): Recent Advances and Applications in Chemical Biology and Pharmaceuticals

The compound 5,5-dimethylthiolan-3-one (CAS: 32858-41-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies have highlighted its utility as a versatile intermediate in organic synthesis and its promising pharmacological properties, including anti-inflammatory and antimicrobial activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 5,5-dimethylthiolan-3-one, emphasizing its role as a precursor for novel heterocyclic compounds. The study demonstrated that the compound's thiolane ring structure can be functionalized to yield derivatives with enhanced bioactivity. Notably, one derivative exhibited potent inhibitory effects against bacterial pathogens, suggesting its potential as a lead compound for antibiotic development. The study also provided insights into the compound's stability and reactivity under various conditions, which are critical for its pharmaceutical applications.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory properties of 5,5-dimethylthiolan-3-one derivatives. The researchers synthesized a series of analogs and evaluated their effects on inflammatory markers in vitro. One analog, in particular, showed a significant reduction in pro-inflammatory cytokine production, comparable to standard anti-inflammatory drugs. This finding underscores the compound's potential as a scaffold for designing new anti-inflammatory agents with improved efficacy and reduced side effects.

Beyond its pharmacological applications, 5,5-dimethylthiolan-3-one has also been explored in chemical biology for its role in modulating enzyme activity. A 2024 study in ACS Chemical Biology revealed that the compound acts as a selective inhibitor of certain cysteine proteases, which are implicated in various disease pathways. The study employed X-ray crystallography to elucidate the binding interactions between the compound and the target enzyme, providing a structural basis for future drug design efforts. These findings open new avenues for targeting proteases in diseases such as cancer and neurodegenerative disorders.

In conclusion, the recent research on 5,5-dimethylthiolan-3-one (CAS: 32858-41-6) highlights its multifaceted potential in chemical biology and pharmaceutical sciences. Its versatility as a synthetic intermediate, combined with its promising biological activities, positions it as a valuable candidate for further investigation. Future studies should focus on optimizing its derivatives for clinical applications and exploring its mechanisms of action in greater detail. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation in drug discovery and therapeutic development.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD